2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid
Description
2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid is a nicotinic acid derivative featuring a sulfanyl (-S-) linkage connecting the nicotinic acid core to a 6-acetylamino-substituted pyridinyl group. This structural modification is designed to enhance target specificity, metabolic stability, and pharmacokinetic properties compared to simpler nicotinic acid analogues. Nicotinic acid derivatives are well-documented for their lipid-modulating effects, particularly in reducing plasma cholesterol and triglycerides . However, high doses of unmodified nicotinic acid often lead to adverse effects, driving the development of derivatives like this compound to improve therapeutic indices .
Properties
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8(17)16-11-5-4-9(7-15-11)20-12-10(13(18)19)3-2-6-14-12/h2-7H,1H3,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXESVBHOCOACSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid typically involves multi-step organic reactions. One common method starts with the acetylation of 6-amino-3-pyridinethiol to form 6-(acetylamino)-3-pyridinethiol. This intermediate is then subjected to a coupling reaction with 2-chloronicotinic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may interact with metal ions or other cofactors, affecting the function of metalloproteins. The nicotinic acid moiety can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
6-(Methylthio)nicotinic Acid
- Structure : Features a methylsulfanyl (-S-CH₃) group at the 6-position of the nicotinic acid backbone (CAS 74470-25-0) .
- Key Differences: The target compound replaces the methyl group in 6-(methylthio)nicotinic acid with a 6-acetylamino-pyridinyl moiety. Pharmacokinetic Implications: The methylthio group in 6-(methylthio)nicotinic acid may confer faster metabolic clearance compared to the more complex substituent in the target compound, which could prolong half-life.
6-Acetamidopyridin-3-ylboronic Acid
- Structure: Contains a boronic acid (-B(OH)₂) group at the 3-position of a 6-acetylamino-pyridine ring (CAS 947533-21-3) .
- Key Differences: The boronic acid group enables reversible covalent interactions with biological targets (e.g., proteases or kinases), a feature absent in the sulfanyl-linked target compound. Therapeutic Implications: Boronic acid derivatives are often used in enzyme inhibition (e.g., bortezomib for proteasomes), whereas the sulfanyl group in the target compound may favor redox-mediated mechanisms or non-covalent binding .
6-Acetamido-4-(Trifluoromethyl)pyridin-3-ylboronic Acid
Nicotinic Acid (Niacin)
- Structure : The parent compound (CAS 59-67-6) lacks substituents, leading to rapid absorption and short half-life .
- Key Differences :
Structural and Functional Analysis Table
| Compound | Key Substituents | Pharmacokinetic Advantages | Therapeutic Implications |
|---|---|---|---|
| Target Compound | 6-Acetylamino-pyridinylsulfanyl | Enhanced half-life, reduced dosing | Potential for targeted lipid modulation |
| 6-(Methylthio)nicotinic acid | Methylsulfanyl | Rapid clearance, simpler metabolism | Limited by short duration of action |
| 6-Acetamidopyridin-3-ylboronic acid | Boronic acid | Covalent enzyme inhibition | Proteasome or kinase inhibition |
| Nicotinic Acid | None (parent compound) | Fast absorption, broad availability | High side effects at therapeutic doses |
Research Findings and Implications
- Sulfanyl linkages are less prone to hydrolysis than ester or amide bonds, suggesting improved stability over derivatives like Tos@SNAP or FE@SNAP ().
- Limitations: Limited data on in vivo efficacy compared to boronic acid derivatives (e.g., ) or fluorinated analogues (). Potential sulfur-mediated toxicity (e.g., reactive metabolites) requires further safety profiling .
Biological Activity
2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid, a derivative of nicotinic acid, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings on the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 284.31 g/mol
This compound features a pyridine ring substituted with an acetylamino group and a sulfanyl linkage, which contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Notably, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacteria
A recent study reported the minimum inhibitory concentration (MIC) values of various derivatives of nicotinic acid against common bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 7.81 |
| This compound | Bacillus subtilis | 1.95 |
| Other derivatives | Escherichia coli | 15.62 |
These results indicate that the compound is particularly potent against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting its potential as an antimicrobial agent in clinical settings .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Wall Synthesis : The compound interferes with bacterial cell wall synthesis, leading to cell lysis.
- Disruption of Membrane Integrity : It alters the permeability of bacterial membranes, causing leakage of cellular contents.
- Interference with Metabolic Pathways : The compound may inhibit key metabolic enzymes involved in bacterial growth and replication.
Furthermore, the presence of the sulfanyl group is thought to enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy .
Cytotoxicity Studies
While evaluating the therapeutic potential, it is crucial to assess cytotoxicity against human cells. Preliminary studies indicate that this compound exhibits low cytotoxicity in human cell lines, suggesting a favorable safety profile for potential therapeutic use .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against various strains of bacteria. The results confirmed its broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria. The study concluded that further exploration into its use as an antibiotic could be warranted .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to bacterial targets. These studies indicated high binding affinity to enzymes critical for bacterial survival, further supporting its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
